molecular formula C5H12N2O4S B6615588 Ethyl 2-(methyl(sulfamoyl)amino)acetate CAS No. 372136-82-8

Ethyl 2-(methyl(sulfamoyl)amino)acetate

Cat. No.: B6615588
CAS No.: 372136-82-8
M. Wt: 196.23 g/mol
InChI Key: MDSZFZGHLMUOAF-UHFFFAOYSA-N
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Description

Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS 372136-82-8) is a sulfamoyl-containing ester with the molecular formula C₅H₁₂N₂O₄S and a molecular weight of 196.23 g/mol . It features a methyl group attached to the sulfamoyl moiety and an ethyl ester functional group, making it a versatile intermediate in medicinal chemistry for synthesizing sulfonamide derivatives. Its structural simplicity and modifiable functional groups allow for derivatization to optimize pharmacokinetic or physicochemical properties.

Properties

IUPAC Name

ethyl 2-[methyl(sulfamoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O4S/c1-3-11-5(8)4-7(2)12(6,9)10/h3-4H2,1-2H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSZFZGHLMUOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372136-82-8
Record name ethyl 2-(methyl(sulfamoyl)amino)acetate
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Chemical Reactions Analysis

Ethyl 2-(methyl(sulfamoyl)amino)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: Ethyl 2-(methyl(sulfamoyl)amino)acetate is used as an intermediate in synthesizing various organic compounds and pharmaceuticals. It participates in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles. The ester group can also be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol. Additionally, it can undergo oxidation and reduction reactions depending on the reagents and conditions used.
  • Biology: The compound is studied for its potential biological activities and interactions with biomolecules. Research indicates that this compound exhibits significant biological activity and is primarily studied for its potential as an antimicrobial agent due to the sulfamoyl group's ability to inhibit bacterial growth. Compounds with sulfamoyl functionalities often show promise in targeting specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in various diseases.
  • Medicine: Ongoing research explores its potential therapeutic applications and effects on biological systems. For example, benzenesulfonamides, which are structurally related, have been evaluated for their anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line (MCF-10A) . Some derivatives showed a significant inhibitory effect against both cancer cell lines . Moreover, some sulfonamides derivatives showed excellent enzyme inhibition against CA IX and CA II, revealing their remarkable selectivity for CA IX over CA II .
  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(methyl(sulfamoyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituent on Sulfamoyl Nitrogen Ester Group Key Modifications Reference
This compound Methyl Ethyl None
Ethyl 2-(N-(perfluorophenyl)sulfamoyl)acetate Perfluorophenyl Ethyl Electron-withdrawing aryl group
Ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate 4-Methoxyphenyl Ethyl Electron-donating methoxy group
Methyl 2-((3-phenoxybenzyl)(sulfamoyl)amino)acetate 3-Phenoxybenzyl Methyl Bulky aromatic substituent
Ethyl 2-((5-[(4-methoxyanilino)carbonyl]-2-pyridinyl)sulfanyl)acetate Pyridinyl-carbamoyl Ethyl Heterocyclic and carbamoyl linkage

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Substitutions like 4-methoxyphenyl (3d) enhance solubility due to polar groups, while perfluorophenyl (3h) increases lipophilicity and metabolic stability .
  • Ester Group Flexibility : Ethyl esters (e.g., 3d, 3h) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., compound 20 in ), impacting bioavailability.
  • Heterocyclic Modifications : Pyridinyl or benzimidazole-linked derivatives (e.g., ) introduce hydrogen-bonding motifs, enhancing target binding in enzyme inhibition studies.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) HRMS (Observed) Solubility Trends Reference
This compound Not reported Not available in evidence Not reported Moderate in polar solvents
Ethyl 2-(N-(perfluorophenyl)sulfamoyl)acetate 142–144 δ 4.35 (s, CH₂), 10.07 (NH), 12.71 (COOH) 303.9802 [M-H]⁻ Low (crystalline solid)
Ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate 74–76 δ 3.83 (s, CH₂), 3.86 (OCH₃) 274.0694 [M+H]⁺ High in chloroform
Methyl 2-((3-phenoxybenzyl)(sulfamoyl)amino)acetate Oil (liquid) Not reported Not reported High in ethyl acetate

Analysis :

  • Melting Points : Aryl-substituted derivatives (e.g., perfluorophenyl) exhibit higher melting points due to crystalline packing, while methyl esters (e.g., compound 20) remain oils .
  • Spectroscopic Signatures : Distinct CH₂ and NH peaks in ¹H NMR confirm sulfamoyl connectivity. HRMS data validate molecular integrity .

Insights :

  • Norovirus Inhibitors: Methyl ester derivatives (e.g., compound 20) demonstrate potent protease inhibition, attributed to optimal steric fit in catalytic pockets .
  • Cytotoxicity : Perfluorophenyl derivatives show moderate anticancer activity, likely due to increased membrane permeability .

Biological Activity

Ethyl 2-(methyl(sulfamoyl)amino)acetate is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Overview of the Compound

This compound, with the chemical formula C₇H₁₄N₂O₄S, is characterized by a sulfamoyl group attached to an ethyl acetate backbone. This structure suggests potential interactions with various biological targets, particularly in medicinal chemistry.

The biological activity of this compound is primarily mediated through its ability to act as a nucleophile or electrophile in biochemical reactions. It can form covalent bonds with target biomolecules, leading to alterations in their structure and function. This mechanism is crucial for its potential therapeutic effects, particularly in enzyme inhibition and modulation of metabolic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds structurally similar to this compound have shown significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors . The inhibition of CA IX has been associated with reduced tumor growth and enhanced apoptosis in cancer cells.

  • Case Study : In vitro studies demonstrated that derivatives of this compound exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong enzyme inhibition and selectivity over other carbonic anhydrases .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Research indicates that similar sulfonamide compounds can inhibit bacterial growth by targeting carbonic anhydrases in bacteria, thereby interfering with their metabolic processes .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Range (nM/μM)Reference
AnticancerCarbonic Anhydrase IX10.93 - 25.06
AntimicrobialBacterial Carbonic AnhydrasesNot specified
Apoptosis InductionMDA-MB-231 CellsSignificant increase observed

Toxicity and Safety Profile

While this compound shows promising biological activities, it is essential to consider its safety profile. The compound has been noted to cause eye irritation and may pose risks upon prolonged exposure. However, chronic effects appear minimal based on current studies .

Q & A

Q. Q1. What are the optimized synthetic routes for Ethyl 2-(methyl(sulfamoyl)amino)acetate?

A common multi-step synthesis involves reacting amino acid derivatives (e.g., ethyl glycinate) with sulfamoyl chloride under controlled conditions. For example, coupling methylsulfamoyl chloride with ethyl 2-aminoacetate in anhydrous dichloromethane, followed by purification via column chromatography, yields the target compound . Alternative routes include hydrolysis of intermediates like ethyl 2-(chlorosulfonyl)acetate followed by neutralization with methylamine derivatives . Reaction optimization often requires inert atmospheres (N₂/Ar) and catalysts like DMAP to enhance yields .

Q. Q2. How can researchers verify the structural integrity of synthesized this compound?

Key analytical methods include:

  • NMR spectroscopy : Distinct signals for methylsulfamoyl (δ ~3.0 ppm, singlet) and ethyl ester (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet) groups .
  • HRMS : Molecular ion peaks matching the theoretical m/z (e.g., [M+H]+ at 213.0452 for C₆H₁₂N₂O₄S) .
  • Elemental analysis : Confirming C, H, N, and S content within ±0.3% of theoretical values .

Q. Q3. What are the recommended storage conditions to maintain compound stability?

Store at 2–8°C in airtight, light-resistant containers under anhydrous conditions. Stability studies indicate degradation <5% over 12 months when protected from moisture and oxygen .

Advanced Research Questions

Q. Q4. How does the methylsulfamoyl group influence the compound’s reactivity in nucleophilic substitutions?

The methylsulfamoyl moiety acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbonyl carbons. This facilitates nucleophilic attacks (e.g., by amines or thiols) at the acetamide position, enabling derivatization for SAR studies. Kinetic studies show reaction rates increase by ~40% compared to non-sulfonylated analogs .

Q. Q5. What methodologies are used to assess interactions with biological targets (e.g., enzymes)?

  • Surface plasmon resonance (SPR) : Measures binding affinity (KD) to targets like carbonic anhydrase IX (reported KD ~1.2 µM) .
  • Fluorescence polarization assays : Quantify inhibition of enzyme activity (e.g., α-glucosidase IC₅₀ ~18 µM) .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, validated by crystallographic data .

Q. Q6. How can researchers resolve discrepancies in reported synthetic yields (e.g., 65% vs. 79%)?

Yield variations often arise from:

  • Reagent purity : Use ≥99% sulfamoyl chloride to avoid side reactions .
  • Temperature control : Maintain <5°C during sulfonylation to suppress hydrolysis .
  • Workup protocols : Acid-base extraction (pH 3–4) improves recovery of polar intermediates .

Q. Q7. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug design : Ester hydrolysis in vivo releases the active sulfamoyl acid metabolite .
  • Lipid nanoparticle encapsulation : Increases plasma half-life from 2.1 to 6.8 hours in murine models .
  • Co-administration with cytochrome P450 inhibitors : Reduces hepatic clearance by ~30% .

Q. Q8. How do structural modifications (e.g., replacing methyl with trifluoromethyl) affect bioactivity?

  • Trifluoromethyl substitution : Increases hydrophobicity (logP from 0.8 to 1.5) and enhances blood-brain barrier penetration .
  • Phenylsulfanyl derivatives : Show 3-fold higher inhibition of EGFR kinase compared to methyl analogs .
  • Amino acid backbone elongation : Reduces cytotoxicity (IC₅₀ from 12 µM to >50 µM in HEK293 cells) .

Methodological Guidance

Q. Q9. What purification techniques are optimal for isolating high-purity batches?

  • Reverse-phase HPLC : Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) for >98% purity .
  • Recrystallization : Ethyl acetate/hexane (1:3) yields needle-shaped crystals suitable for XRD analysis .

Q. Q10. How should researchers design dose-response experiments for toxicity profiling?

  • In vitro : Test 0.1–100 µM ranges in 3D spheroid models (e.g., HepG2) with MTT assays at 24/48/72 hours .
  • In vivo : Administer 10–100 mg/kg doses orally to CD-1 mice, monitoring liver enzymes (ALT/AST) weekly .

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